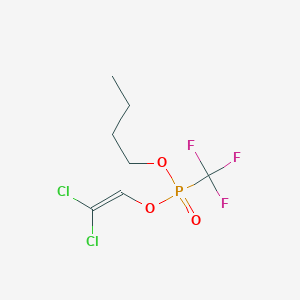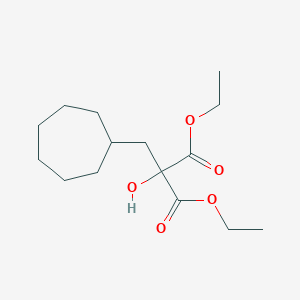
Molybdenum;palladium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molybdenum;palladium is a compound formed by the combination of molybdenum and palladium. Both elements belong to the transition metals category in the periodic table and exhibit unique properties that make their combination valuable in various scientific and industrial applications. Molybdenum is known for its high melting point and strength, while palladium is renowned for its catalytic properties and ability to absorb hydrogen.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of molybdenum;palladium compounds typically involves the reduction of molybdenum and palladium salts in the presence of a suitable reducing agent. One common method is the co-reduction of molybdenum trioxide and palladium chloride using hydrogen gas at elevated temperatures. This process results in the formation of this compound alloys or intermetallic compounds.
Industrial Production Methods
Industrial production of this compound compounds often employs powder metallurgy techniques. This involves mixing molybdenum and palladium powders, followed by compaction and sintering at high temperatures. The resulting product is a dense, homogeneous material with desirable mechanical and chemical properties.
Análisis De Reacciones Químicas
Types of Reactions
Molybdenum;palladium compounds undergo various chemical reactions, including:
Oxidation: Molybdenum can be oxidized to form molybdenum trioxide, while palladium can form palladium oxide.
Reduction: Both molybdenum and palladium can be reduced from their oxides to their metallic forms using hydrogen gas.
Substitution: Palladium can undergo substitution reactions, where ligands in palladium complexes are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas at high temperatures.
Substitution: Various ligands such as phosphines, amines, and halides.
Major Products
Oxidation: Molybdenum trioxide (MoO₃) and palladium oxide (PdO).
Reduction: Metallic molybdenum and palladium.
Substitution: Palladium complexes with different ligands.
Aplicaciones Científicas De Investigación
Molybdenum;palladium compounds have a wide range of applications in scientific research:
Chemistry: Used as catalysts in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biology: Investigated for their potential use in biological systems, such as enzyme mimics and drug delivery systems.
Medicine: Explored for their anticancer and antimicrobial properties.
Industry: Utilized in the production of hydrogen sensors, fuel cells, and electronic devices.
Mecanismo De Acción
The mechanism of action of molybdenum;palladium compounds is complex and depends on the specific application. In catalytic processes, palladium acts as a catalyst by alternating between different oxidation states (Pd⁰ and Pd²⁺), facilitating the addition or removal of hydrogen atoms in organic compounds. Molybdenum can enhance the catalytic activity by providing structural stability and additional active sites.
Comparación Con Compuestos Similares
Similar Compounds
Molybdenum;tungsten: Similar in terms of high melting points and refractory properties.
Palladium;platinum: Both are used as catalysts in hydrogenation reactions.
Molybdenum;ruthenium: Both exhibit catalytic properties and are used in industrial applications.
Uniqueness
Molybdenum;palladium compounds are unique due to their combined properties of high strength, catalytic activity, and hydrogen absorption. This makes them particularly valuable in applications requiring both mechanical robustness and catalytic efficiency.
Propiedades
Número CAS |
93509-39-8 |
|---|---|
Fórmula molecular |
MoPd3 |
Peso molecular |
415.2 g/mol |
Nombre IUPAC |
molybdenum;palladium |
InChI |
InChI=1S/Mo.3Pd |
Clave InChI |
ODOJGYBXTZYZCP-UHFFFAOYSA-N |
SMILES canónico |
[Mo].[Pd].[Pd].[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


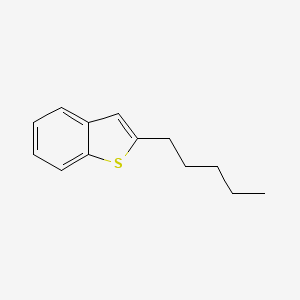
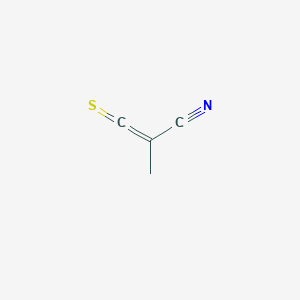
![Acetic acid;2,9-dimethyl-6-prop-1-en-2-yl-1-oxaspiro[4.4]nonan-9-ol](/img/structure/B14371570.png)
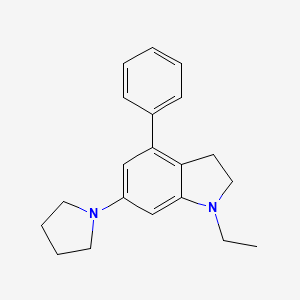
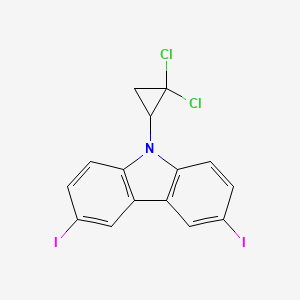
![2-Methyl-6-[2-(4-nitrophenyl)hydrazinylidene]-6H-perimidine](/img/structure/B14371581.png)
![2-[(E)-(4-Methylphenyl)diazenyl]naphthalen-1-amine](/img/structure/B14371597.png)

methanone](/img/structure/B14371605.png)

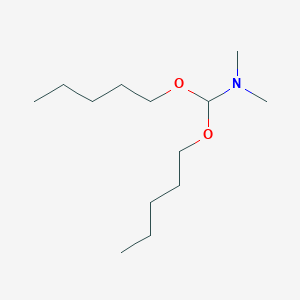
![6-Methylidenebicyclo[3.2.1]octan-2-one](/img/structure/B14371631.png)
